N-(3,4-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide
Description
This compound features a benzimidazole core substituted at the 2-position with a trifluoromethyl (-CF₃) group, linked via an acetamide bridge to a 3,4-dimethylphenyl moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the dimethylphenyl group contributes to steric bulk and hydrophobic interactions. Such structural attributes are common in bioactive molecules targeting enzymes or receptors requiring aromatic and electron-deficient binding pockets .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O/c1-11-7-8-13(9-12(11)2)22-16(25)10-24-15-6-4-3-5-14(15)23-17(24)18(19,20)21/h3-9H,10H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFINOPMUXWZXES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step often involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative, such as 2-(trifluoromethyl)benzoic acid, under acidic conditions to form the benzimidazole ring.
Acylation Reaction: The benzimidazole derivative is then acylated with 2-bromoacetyl bromide to introduce the acetamide group.
Substitution Reaction: Finally, the acetamide intermediate undergoes a nucleophilic substitution reaction with 3,4-dimethylaniline to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the benzimidazole ring, potentially converting it to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in biological assays to understand its interaction with various enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzimidazole ring can form hydrogen bonds with amino acid residues in the active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzimidazole Core
Nitro and Chlorophenyl Derivatives
- Example Compounds :
- 3c (N-ethyl-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]acetamide) : Exhibits potent anthelmintic activity, causing worm paralysis and death at lower concentrations than albendazole .
- 3n (2-[2-(4-chlorophenyl)-1H-benzimidazol-1-yl]-N-(4-nitrophenyl)acetamide) : Demonstrates dual efficacy in paralysis and lethality due to electron-withdrawing nitro and chloro groups enhancing target binding .
- Comparison :
Quinazoline and Triazole Hybrids
- Example Compound :
- However, the sulfamoyl group in 10 may confer better aqueous solubility (~46.62% carbon content vs. higher lipophilicity in -CF₃ derivatives) .
Acetamide Linker and Aryl Modifications
3,4-Dimethylphenyl vs. Naphthyl and Methoxyphenyl
- Example Compounds: 9a (N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-(naphthalen-2-yl)acetamide): The naphthyl group increases π-π stacking but reduces solubility (requires ethanol recrystallization) . 9b (2-(3,4-Dimethylphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide): Combines methyl and methoxy groups for balanced lipophilicity and hydrogen-bonding capacity .
- Naphthyl derivatives (e.g., 9a) show higher rigidity, which may reduce conformational flexibility during target binding .
Anthelmintic Activity
- Key Findings :
- Benzimidazole acetamides with nitro groups (e.g., 3c , 3e ) exhibit EC₅₀ values of 10–15 µg/mL for worm paralysis, outperforming albendazole (EC₅₀ = 20 µg/mL) .
- The trifluoromethyl group’s strong electron-withdrawing effect may mimic nitro groups, suggesting similar or enhanced anthelmintic activity for the target compound.
Biological Activity
N-(3,4-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of a trifluoromethyl group enhances lipophilicity and may affect the compound's interaction with biological targets. The dimethylphenyl substituent can also influence its pharmacokinetic properties.
Research indicates that benzimidazole derivatives often exhibit activity against several biological targets, including:
- Cholinesterase Inhibition : Compounds with similar structures have demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's.
- Antiviral Activity : Some benzimidazole derivatives have shown potential against viral infections by interfering with viral replication processes.
- Anticancer Properties : Certain analogs have been reported to induce apoptosis in cancer cells through various pathways.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Neuroprotective Effects : A study investigating the neuroprotective effects of benzimidazole derivatives found that compounds similar to this compound significantly reduced oxidative stress in neuronal cells induced by hydrogen peroxide exposure. This suggests a potential role in neurodegenerative disease prevention.
- Antiviral Efficacy : In vitro studies demonstrated that certain benzimidazole derivatives exhibited antiviral activity against HIV by inhibiting reverse transcriptase at low micromolar concentrations. This positions the compound as a candidate for further antiviral research.
- Anticancer Studies : Research involving various cancer cell lines indicated that the compound could induce apoptosis through mitochondrial pathways, showing promise as a therapeutic agent in oncology.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-(3,4-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide?
- Methodological Answer : The compound can be synthesized via coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in anhydrous dimethyl sulfoxide (DMSO). Key steps include:
- Activation of the carboxylic acid group (e.g., 2-(trifluoromethyl)-1H-benzimidazole-1-acetic acid) with HATU.
- Reaction with 3,4-dimethylaniline under inert conditions (argon/nitrogen atmosphere) at 25–50°C for 12–24 hours.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Data Table :
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| HATU | DMSO | 50°C | 72–85 |
| EDC/HOBt | DMF | 25°C | 65–70 |
Q. How is the structural characterization of this compound validated?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H NMR : Peaks at δ 8.2–8.5 ppm (benzimidazole protons), δ 2.2 ppm (methyl groups on phenyl), and δ 4.6 ppm (acetamide CH₂).
- LC-MS : Molecular ion peak at m/z 377.3 (M+H⁺) confirms molecular weight .
- X-ray crystallography (if crystalline): Resolves conformational differences in the benzimidazole and acetamide moieties .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield and purity of this compound?
- Methodological Answer :
- Solvent Optimization : Replace DMF with DMSO to reduce side reactions (e.g., hydrolysis of HATU).
- Temperature Control : Maintain 50°C to balance reaction rate and decomposition.
- Purification : Use preparative HPLC (C18 column, acetonitrile/water) for >95% purity .
- Contradiction Analysis : Lower yields (<70%) in DMF vs. DMSO may stem from incomplete activation of the carboxylic acid.
Q. What in vitro models are suitable for evaluating its biological activity, and how do structural variations impact efficacy?
- Methodological Answer :
- Anthelmintic Activity : Use Pheretima posthuma (earthworm) models to measure paralysis/death times.
- Anticancer Screening : MTT assays on HeLa or MCF-7 cell lines.
- Structural Insights :
- Trifluoromethyl groups enhance lipophilicity and target binding (e.g., tubulin inhibition).
- 3,4-Dimethylphenyl substituents may reduce metabolic degradation compared to nitro or chloro analogs .
- Data Table :
| Substituent (R) | Anthelmintic Activity (Paralysis Time, min) | Cytotoxicity (IC₅₀, μM) |
|---|---|---|
| CF₃ | 12 ± 2 | 8.5 ± 1.3 |
| NO₂ | 8 ± 1 | 15.2 ± 2.1 |
| Cl | 10 ± 1.5 | 10.7 ± 1.8 |
Q. How can contradictions in structure-activity relationship (SAR) data be resolved?
- Methodological Answer :
- Comparative Molecular Field Analysis (CoMFA) : Map steric/electronic effects of substituents.
- Crystallography : Resolve conformational flexibility (e.g., benzimidazole ring puckering) affecting target binding .
- Case Study : Discrepancies in IC₅₀ values between analogs may arise from differential solubility or off-target effects.
Q. What computational strategies predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- QSAR Models : Predict logP (2.8 ± 0.3) and aqueous solubility (15–20 μg/mL).
- Molecular Dynamics Simulations : Simulate binding to cytochrome P450 enzymes to assess metabolic stability.
- ADMET Prediction : Tools like SwissADME estimate moderate blood-brain barrier permeability (BBB score: 0.45) .
Key Considerations for Experimental Design
- Biological Replicates : Use ≥3 replicates in cytotoxicity assays to account for inter-experimental variability.
- Negative Controls : Include albendazole or paclitaxel as benchmarks for anthelmintic/anticancer activity .
- Data Validation : Cross-validate NMR assignments with 2D-COSY and HSQC experiments .
For further details on spectral data or synthetic protocols, consult primary literature from Acta Pharmaceutica or Acta Crystallographica . Avoid non-peer-reviewed sources (e.g., BenchChem).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
